6-bromo-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-indazole-3-carboxamide
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Description
6-bromo-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-indazole-3-carboxamide is a synthetic organic compound belonging to the indazole class. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This particular compound features a bromine atom, a methyl group, and a thiophene-pyridine moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-indazole-3-carboxamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Methylation: The methyl group at the 2-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Thiophene-Pyridine Moiety: This step involves the coupling of the thiophene-pyridine derivative with the indazole core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of
Properties
IUPAC Name |
6-bromo-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-24-18(14-5-4-13(20)10-15(14)23-24)19(25)22-11-12-6-7-21-16(9-12)17-3-2-8-26-17/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVVIEQJHCEAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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